N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C10H13NO2/c1-2-11-8-3-4-9-10(7-8)13-6-5-12-9/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
FQSCDFSPZNJRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with ethyl halides under basic conditions. One common method involves the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as the base. The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other benzodioxane derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Lipoxygenase (LOX) Inhibition
Lipoxygenase inhibitors are critical for inflammatory diseases. Notable analogs include:
| Compound | Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| 5c | 3-Phenylpropyl | 85.79 ± 0.48 | |
| 5e | 4-Chlorobenzyl | 89.32 ± 0.34 | |
| Baicalein (Standard) | - | 22.41 ± 1.3 |
Key Trend : Aromatic substituents enhance LOX inhibition, likely due to π-π interactions with the enzyme’s active site. The N-ethyl group, lacking aromaticity, may show weaker inhibition unless paired with additional pharmacophores.
α-Glucosidase Inhibition
Anti-diabetic derivatives like 7i and 7k (IC50 = 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively) highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in enhancing activity . The N-ethyl group, being electron-donating, may reduce inhibitory potency compared to these derivatives.
Anti-inflammatory Activity
The carboxylic acid derivative 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay . This suggests that functionalizing the amine with polar groups (e.g., carboxylic acids) can enhance anti-inflammatory effects. The N-ethyl analog, with reduced polarity, may exhibit weaker activity in this context.
Structural and Physicochemical Properties
Key Insight : The N-ethyl group introduces moderate lipophilicity, which may improve blood-brain barrier penetration compared to polar sulfonamides but reduce water solubility.
Biological Activity
N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and antibacterial effects, supported by recent research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzodioxane ring system. Its synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl halides under specific conditions to yield sulfonamide derivatives. The structural confirmation of these compounds is often performed using IR, 1H-NMR, and mass spectrometry techniques.
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
Table 1: Enzyme Inhibition Data
| Compound | AChE Inhibition (%) | AChE IC50 (µM) | α-Glucosidase Inhibition (%) | α-Glucosidase IC50 (µM) |
|---|---|---|---|---|
| 5d | 97.11±0.26 | 146.73±0.12 | 85.39±0.17 | 192.47±0.19 |
| 5j | 81.74±0.19 | 89.12±0.11 | 82.56±0.28 | - |
| 5f | - | - | 75.58±0.25 | 187.56±0.16 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, with lower values suggesting higher potency .
2. Anti-inflammatory Activity
Compounds containing the benzodioxane structure have been reported to exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like lipoxygenase, which are crucial in inflammatory pathways .
3. Antibacterial Activity
This compound derivatives have also been screened for antibacterial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicate moderate to significant antibacterial effects depending on the specific derivative tested .
Table 2: Antibacterial Screening Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Escherichia coli | 15 |
| Compound B | Pseudomonas aeruginosa | 12 |
| Compound C | Staphylococcus aureus | 10 |
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of N-substituted derivatives of this compound:
- Study on Enzyme Inhibition : A study synthesized a series of sulfonamide derivatives and evaluated their inhibitory effects on AChE and α-glucosidase enzymes, revealing promising results for potential therapeutic applications in Alzheimer's disease and diabetes management .
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of these compounds in vitro and in vivo models, demonstrating a reduction in inflammation markers .
Q & A
Q. What are the most reliable synthetic routes for N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine, and how do yields vary under different conditions?
this compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF, using bases such as LiH or NaH to deprotonate the amine . Electrochemical methods have also been explored for regioselective functionalization of the benzodioxin core . Yields range from 56% to 91%, depending on the starting material purity and reaction optimization (e.g., pH control during sulfonamide derivatization steps) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Key methods include:
- ¹H-NMR : Assign peaks based on aromatic protons (δ 6.1–7.4 ppm) and ethyl/methylene groups (δ 1.2–4.3 ppm). For example, the ethyl group in N-ethyl derivatives shows a triplet near δ 1.3 ppm (J = 7.2 Hz) .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and benzodioxin C-O-C vibrations (1250–1300 cm⁻¹) .
- CHN Analysis : Validate elemental composition (e.g., C: 53.6%, H: 6.5%, N: 7.8% for C₁₀H₁₃NO₂) .
Q. What biological activities have been reported for derivatives of this compound?
Derivatives exhibit:
- Anti-diabetic activity : Sulfonamide-acetamide analogs (e.g., 7i and 7k) show moderate α-glucosidase inhibition (IC₅₀: 81–86 µM) via competitive binding, validated by enzyme kinetic assays .
- Antibacterial effects : N-substituted benzenesulfonamides inhibit Gram-positive bacteria (MIC: 8–32 µg/mL) through lipoxygenase enzyme disruption .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low regioselectivity in benzodioxin functionalization?
- Electrochemical Methods : Enable regioselective C-H activation at the 6-position of the benzodioxin ring, reducing side products. For example, controlled potential electrolysis in acetonitrile achieves >80% selectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) for coupling reactions, improving yield by 15–20% .
- Dynamic pH Control : Maintain pH 9–10 during sulfonylation to prevent side reactions (e.g., hydrolysis of sulfonyl chlorides) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents enhance α-glucosidase inhibition by increasing electrophilicity at the active site. For instance, 7-bromo derivatives show IC₅₀ values 30% lower than unsubstituted analogs .
- Hydrophobic Side Chains : N-Alkyl chains (e.g., isopropyl) improve membrane permeability, critical for antibacterial activity .
Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition?
- Standardized Assay Conditions : Use consistent enzyme concentrations (e.g., 0.057 U/mL for α-glucosidase) and pre-incubation times (10 minutes at 37°C) to minimize variability .
- Dose-Response Validation : Perform triplicate measurements with acarbose as a positive control (IC₅₀: 37.38 ± 0.12 µM) to calibrate results .
Q. How can computational modeling predict the binding affinity of derivatives to target enzymes?
- Molecular Docking (AutoDock Vina) : Simulate interactions between sulfonamide-acetamide derivatives and α-glucosidase’s catalytic pocket (PDB: 2ZE0). Key residues: Asp215 and Glu277 form hydrogen bonds with the sulfonyl group .
- QSAR Studies : Correlate substituent electronegativity with IC₅₀ values using Hammett constants (ρ = -1.2 for meta-substituted phenyl groups) .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- HPLC-MS : Detect impurities (e.g., unreacted 2,3-dihydro-1,4-benzodioxin-6-amine) at <0.1% levels using C18 columns and ESI+ ionization .
- Purification : Employ flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
